Ambroxol
Vue d'ensemble
Description
L’ambroxol est un médicament largement utilisé, principalement connu pour ses propriétés mucolytiques, ce qui signifie qu’il aide à décomposer le mucus. Il est couramment utilisé dans le traitement des maladies respiratoires associées à une production excessive ou à un mucus épais. L’this compound se trouve souvent dans les sirops contre la toux et autres formulations visant à soulager les toux productives et à améliorer l’évacuation du mucus .
Mécanisme D'action
L’ambroxol agit principalement comme un agent mucolytique. Il stimule la production et la libération de surfactant par les pneumocytes de type II, ce qui réduit l’adhésion du mucus à la paroi bronchique et améliore son transport . De plus, l’this compound s’est révélé inhiber l’activation dépendante de l’oxyde nitrique de la guanylate cyclase soluble, qui joue un rôle dans les réponses inflammatoires .
Composés similaires :
Bromhexine : Un précurseur de l’this compound, également utilisé comme agent mucolytique.
N-acétylcystéine : Un autre agent mucolytique utilisé dans les traitements respiratoires.
Carbocysteine : Utilisé pour réduire la viscosité du mucus.
Comparaison : L’this compound est unique par sa double action en tant que mucolytique et anesthésique local, ce qui procure un soulagement de la douleur dans les maux de gorge . Contrairement à la bromhexine, son précurseur, l’this compound a un effet plus puissant sur l’évacuation du mucus et la production de surfactant . Comparé à la N-acétylcystéine et à la carbocysteine, l’this compound possède des propriétés anti-inflammatoires et antioxydantes supplémentaires .
Applications De Recherche Scientifique
L’ambroxol a un large éventail d’applications en recherche scientifique :
Méthodes De Préparation
Voies de synthèse et conditions de réaction : L’ambroxol peut être synthétisé par différentes voies chimiques. Une méthode courante consiste à faire réagir la 2,4-dibromoaniline avec la cyclohexanone en présence d’un agent réducteur pour former le composé intermédiaire, qui est ensuite réagi davantage pour produire de l’this compound .
Méthodes de production industrielle : Dans les milieux industriels, le chlorhydrate d’this compound est souvent produit par un procédé impliquant la compression directe et l’enrobage par pulvérisation. Cette méthode permet de créer des comprimés à libération prolongée en ajustant la viscosité et la quantité d’hypromellose et d’autres excipients . Une autre méthode consiste à préparer une solution orale en dissolvant le chlorhydrate d’this compound dans de l’eau purifiée ainsi que du sucre, des conservateurs et autres agents correcteurs .
Analyse Des Réactions Chimiques
Types de réactions : L’ambroxol subit diverses réactions chimiques, notamment l’oxydation, la réduction et la substitution. Il est connu pour être un composé stable à la chaleur mais sensible à l’humidité .
Réactifs et conditions courants :
Oxydation : L’this compound peut être oxydé pour former de l’acide 3,5-dibromo-2-aminobenzoïque.
Réduction : La réduction de la 2,4-dibromoaniline est une étape clé de sa synthèse.
Substitution : Les réactions de substitution impliquant des atomes de brome sont courantes dans la synthèse de l’this compound.
Principaux produits : Les principaux produits formés à partir de ces réactions comprennent l’acide 3,5-dibromo-2-aminobenzoïque et d’autres dérivés bromés .
Comparaison Avec Des Composés Similaires
Bromhexine: A precursor to ambroxol, also used as a mucolytic agent.
N-acetylcysteine: Another mucolytic agent used in respiratory treatments.
Carbocisteine: Used to reduce the viscosity of mucus.
Comparison: this compound is unique in its dual action as both a mucolytic and a local anesthetic, providing pain relief in sore throats . Unlike bromhexine, which is its precursor, this compound has a more potent effect on mucus clearance and surfactant production . Compared to N-acetylcysteine and carbocisteine, this compound has additional anti-inflammatory and antioxidant properties .
Propriétés
IUPAC Name |
4-[(2-amino-3,5-dibromophenyl)methylamino]cyclohexan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18Br2N2O/c14-9-5-8(13(16)12(15)6-9)7-17-10-1-3-11(18)4-2-10/h5-6,10-11,17-18H,1-4,7,16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBDGDEWWOUBZPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NCC2=C(C(=CC(=C2)Br)Br)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18Br2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8022583, DTXSID60860228 | |
Record name | Ambroxol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8022583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | cis-Ambroxol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60860228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>56.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID50085991 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Mechanism of Action |
Ambroxol is a mucolytic agent. Excessive Nitric oxide (NO) is associated with inflammatory and some other disturbances of airways function. NO enhances the activation of soluble guanylate cyclase and cGMP accumulation. Ambroxol has been shown to inhibit the NO-dependent activation of soluble guanylate cyclase. It is also possible that the inhibition of NO-dependent activation of soluble guanylate cyclase can suppress the excessive mucus secretion, therefore it lowers the phlegm viscosity and improves the mucociliary transport of bronchial secretions. | |
Record name | Ambroxol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06742 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
18683-91-5, 107814-37-9 | |
Record name | Ambroxol [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018683915 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ambroxol, cis- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107814379 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ambroxol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06742 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Ambroxol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8022583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | cis-Ambroxol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60860228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ambroxol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.621 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | AMBROXOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/200168S0CL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | AMBROXOL, CIS- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QH6ZT6J071 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
233-234.5 | |
Record name | Ambroxol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06742 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of ambroxol hydrochloride?
A1: While this compound hydrochloride is known for its mucolytic properties, research indicates that it exerts some of its effects by interacting with the enzyme β-glucocerebrosidase (GCase). []
Q2: How does this compound hydrochloride affect GCase activity?
A2: this compound hydrochloride acts as a small-molecule chaperone for GCase, facilitating its transition to the lysosome. [] This can improve lysosomal function and potentially increase GCase enzyme activity, although the effect may vary depending on the specific GCase mutation present. []
Q3: What are the downstream effects of this compound hydrochloride's interaction with GCase?
A3: Increased GCase activity, potentially mediated by this compound hydrochloride, may contribute to a reduction in α-synuclein levels. [] This is particularly relevant in the context of Parkinson's disease, where α-synuclein aggregation is a hallmark.
Q4: Does this compound hydrochloride have other targets besides GCase?
A4: Yes, research suggests that this compound hydrochloride can also affect chloride transport in cystic fibrosis airway epithelial cells by enhancing the expression of the cystic fibrosis transmembrane conductance regulator (CFTR) and influencing the epithelial Na+ channel (ENaC). []
Q5: How does this compound hydrochloride impact inflammation?
A5: this compound hydrochloride demonstrates anti-inflammatory effects, potentially through various mechanisms. Studies have shown it can reduce the expression of pro-inflammatory cytokines such as IL-1β, TNF-α, MCP-1, and TGF-β1 in lung injury models. [, ] It may also modulate the expression of nuclear factor kappa B (NF-κB) and intercellular adhesion molecule-1 (ICAM-1). []
Q6: What is the stability of this compound hydrochloride in different formulations?
A6: The stability of this compound hydrochloride can vary depending on the formulation. Research has investigated the beyond-use date (BUD) of this compound hydrochloride syrup, finding that drug levels remained above 90% for a significant period, with BUD estimations varying based on specific brands. []
Q7: Are there strategies to improve the stability of this compound hydrochloride formulations?
A7: Yes, research highlights the use of carbon dioxide in this compound hydrochloride injections to remove oxygen, potentially enhancing stability and extending shelf life. []
Q8: How is this compound hydrochloride absorbed and distributed in the body?
A8: this compound hydrochloride demonstrates high solubility and permeability, classifying it as a BCS Class I drug. [] Its transport across the intestinal barrier appears to be primarily transcellular and driven by passive diffusion, suggesting efficient absorption. []
Q9: What is the impact of this compound hydrochloride on pulmonary surfactant?
A9: Several studies highlight the potential of this compound hydrochloride to influence pulmonary surfactant. It has demonstrated the ability to increase the concentration of phospholipids, a major component of surfactant, in fetal rat lungs. [] Research also suggests this compound may promote surfactant synthesis and secretion, potentially improving lung function in conditions like respiratory distress syndrome (RDS). [, , ]
Q10: What are the results of studies using this compound hydrochloride in acute lung injury models?
A10: this compound hydrochloride has shown protective effects in various animal models of acute lung injury (ALI). In rats with ALI induced by oleic acid, this compound increased serum SOD levels and diminished lung tissue damage. [] Similar protective effects were observed in rat models of ischemia-reperfusion injury, where this compound reduced inflammatory markers and oxidative stress. [, ]
Q11: Are there strategies to enhance the delivery of this compound hydrochloride to specific tissues?
A11: Yes, researchers have explored transdermal delivery of this compound hydrochloride using gel formulations. [] Incorporating permeation enhancers like propylene glycol monocaprylate into these gels has shown promise in increasing this compound permeation through mouse skin. []
Q12: What analytical methods are commonly employed to quantify this compound hydrochloride?
A12: High-performance liquid chromatography (HPLC) coupled with various detection methods, such as UV/Vis and tandem mass spectrometry (MS/MS), are frequently used for the quantification of this compound hydrochloride in biological samples like plasma and syrup formulations. [, , ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.